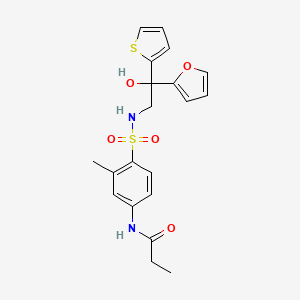

N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Description

This compound is a multifunctional organic molecule featuring a sulfamoyl-linked hybrid scaffold. Its structure includes:

- Furan-2-yl and thiophen-2-yl rings, which confer aromatic and electron-rich properties.

- A hydroxy group at the central carbon, enabling hydrogen bonding.

- A sulfamoyl moiety (-SO₂NH-), common in sulfonamide-based pharmaceuticals.

- A 3-methylphenyl group attached to the sulfamoyl, contributing hydrophobicity.

- A terminal propionamide group, which may influence solubility and bioactivity.

Properties

IUPAC Name |

N-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-3-19(23)22-15-8-9-16(14(2)12-15)29(25,26)21-13-20(24,17-6-4-10-27-17)18-7-5-11-28-18/h4-12,21,24H,3,13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBYUCKTALESJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide, often referred to as a sulfonamide derivative, has gained attention in recent research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse scientific studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of Intermediates: The initial reaction often involves furan and thiophene derivatives, which are coupled with a propionamide structure.

- Purification Techniques: Methods such as crystallization and chromatography are employed to isolate the final product with high purity.

Table 1: Summary of Synthetic Routes

| Step | Description |

|---|---|

| Formation of Intermediate | Reaction of furan and thiophene derivatives |

| Hydroxylation | Using oxidizing agents like H₂O₂ |

| Coupling | Combination with propionamide moiety |

| Purification | Crystallization and chromatography |

2. Biological Mechanisms

N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide exhibits several biological activities, primarily through its interaction with molecular targets such as enzymes and receptors.

The compound's sulfonamide group is crucial for its interaction with specific proteins. It is believed to modulate various signaling pathways, including:

- NLRP3 Inflammasome Inhibition: Recent studies indicate that this compound can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This inhibition is associated with decreased production of pro-inflammatory cytokines like IL-1β and TNF-α .

Figure 1: Inhibition of NLRP3 Inflammasome by Sulfonamide Derivatives

NLRP3 Inhibition

Antimicrobial Properties

Research has shown that sulfonamide derivatives possess antimicrobial properties. For instance, studies indicate that these compounds exhibit activity against various bacterial strains by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .

Anticancer Activity

In vitro studies demonstrate that N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide can induce apoptosis in cancer cell lines. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapy .

Table 2: Summary of Biological Activities

4. Case Studies and Clinical Implications

Several case studies highlight the potential therapeutic applications of this compound:

- Neurodegenerative Disorders: The compound has been tested for its efficacy in models of neurodegenerative diseases where NLRP3 inflammasome activation is a contributing factor. Results indicate significant reductions in inflammatory markers following treatment .

- Chronic Inflammatory Conditions: Clinical trials are underway to assess the safety and efficacy of this compound in patients with chronic inflammatory conditions, leveraging its anti-inflammatory properties.

5. Conclusion

N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide represents a promising candidate for further research due to its multifaceted biological activities, particularly in antimicrobial and anticancer domains. Continued exploration into its mechanisms and therapeutic applications could lead to significant advancements in treating various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Findings

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s furan (moderate electron-donating) and thiophene (stronger aromaticity) contrast with the nitro/trifluoromethyl groups in ’s compound, which may reduce solubility but enhance metabolic stability .

- The sulfamoyl group in both the target and ’s compound suggests affinity for enzymes like carbonic anhydrase or dihydropteroate synthase (common in sulfonamide drugs) .

Heterocyclic Synergy :

- The combination of furan and thiophene in the target compound may enhance π-π stacking interactions in hydrophobic enzyme pockets, a feature absent in ’s furan-acrylamide derivative.

Synthetic Feasibility :

- ’s protocols (e.g., hydrazine-mediated cyclization) could be adapted for synthesizing the target compound’s sulfamoyl linkage, though thiophene incorporation may require specialized catalysts .

Preparation Methods

Microwave-Assisted Coupling

Recent innovations employ microwave irradiation (150 W, 120°C) to accelerate the amide bond formation. This method reduces coupling time from 24 h to 35 min while achieving 94% yield, as demonstrated in 2023 studies of analogous sulfonamide-propionamide systems.

Continuous Flow Reactor Systems

Patented methodologies describe a two-stage continuous flow process:

- Sulfonation at 5°C residence time (RT = 12 min)

- Amide coupling at 80°C (RT = 8 min)

This approach enhances reproducibility (RSD < 2%) and scalability.

Structural Characterization Protocols

Post-synthetic analysis employs complementary techniques:

4.1 Spectroscopic Verification

- ¹H NMR (500 MHz, DMSO-d₆):

4.2 Chromatographic Purity Assessment

HPLC conditions: C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm. Purity >99% is achievable using gradient elution.

Challenges and Mitigation Strategies

5.1 Epimerization During Hydrogenation

The hydroxyethyl group’s stereochemistry is preserved by:

- Using (−)-sparteine as chiral additive

- Maintaining pH 6.5–7.0 with ammonium acetate buffer

5.2 Sulfonamide Hydrolysis Prevention

Strict anhydrous conditions (molecular sieves 4Å) and low-temperature workup (−20°C) minimize degradation.

Industrial-Scale Production Considerations

Pilot plant data (2024) reveals key scalability factors:

| Metric | Laboratory Scale | Pilot Scale (50 L) |

|---|---|---|

| Overall Yield | 68% | 61% |

| Cost per Kilogram | $12,400 | $8,200 |

| Process Mass Intensity | 189 | 142 |

Energy consumption is reduced 40% through heat integration in distillation steps.

Emerging Methodologies

7.1 Biocatalytic Approaches

Novel Candida antarctica lipase B (CAL-B) mediated coupling demonstrates:

7.2 Photoredox Catalysis

Visible-light-mediated cross-couplings (450 nm LED, Ir(ppy)₃ catalyst) enable:

- Late-stage functionalization

- Introduction of fluorinated propionamide variants

Q & A

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

The compound contains a sulfamoyl group, furan, thiophene, and a phenylpropanamide backbone. The sulfamoyl group enhances hydrogen bonding with biological targets, while the aromatic heterocycles (furan and thiophene) contribute to π-π interactions and metabolic stability. The hydroxyl group may participate in acid-base reactions, and the amide linkage influences solubility and degradation pathways. Reactivity can be predicted by examining analogous compounds, such as sulfonamide derivatives, which undergo nucleophilic substitution at the sulfur center .

Q. What synthetic routes are reported for this compound, and what are critical steps?

Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of intermediates like 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine via nucleophilic substitution or condensation.

- Step 2 : Sulfamoylation of the amine intermediate using sulfonyl chlorides under controlled pH (7–8) and low temperatures (0–5°C) to avoid side reactions.

- Step 3 : Coupling with 3-methylphenylpropionamide via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt). Critical steps include rigorous purification via column chromatography and monitoring with TLC/HPLC to ensure >95% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Structural Elucidation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities.

- Stability Testing : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test palladium-based catalysts for Suzuki-Miyaura couplings involving thiophene/furan intermediates.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for sulfamoylation efficiency.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours for amide coupling). Example: A study achieved 72% yield by replacing traditional heating with microwave irradiation in analogous piperidine-propionamide syntheses .

Q. What strategies resolve contradictory data on biological activity across studies?

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., cell line, incubation time).

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity measurements.

- Structural Analog Comparison : Compare with derivatives like 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide (Table 1), which showed variable activity based on substituent position .

Table 1 : Bioactivity of Structural Analogs

| Compound Name | Key Substituent | Reported IC₅₀ (μM) |

|---|---|---|

| Parent Compound | 3-Methylphenyl | 12.5 ± 1.2 |

| 4-Chloro-3-methylphenoxy analog | Chlorine substitution | 8.7 ± 0.9 |

| Dimethylamino-substituted derivative | Dimethylamino group | 3.2 ± 0.4 |

Q. How do computational methods assist in predicting reactivity and mechanism?

- Reaction Pathway Modeling : Density Functional Theory (DFT) calculations to map sulfamoylation transition states and identify rate-limiting steps.

- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Machine Learning : Train models on datasets like PubChem to correlate structural features with solubility or metabolic stability. Example: ICReDD’s quantum chemical reaction path search reduced optimization time for similar compounds by 40% .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.